1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one
Description
Properties
IUPAC Name |
1-[3-fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3/c1-2-20(26)15-3-8-19(18(23)13-15)24-9-11-25(12-10-24)21(27)14-28-17-6-4-16(22)5-7-17/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGGEOGVLCVCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Fluoro-4-(piperazin-1-yl)propiophenone
This intermediate is synthesized via Buchwald-Hartwig amination, leveraging palladium catalysis to couple 1-(3-fluoro-4-iodophenyl)propan-1-one with piperazine.
Reaction Conditions
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃ (2.5 equiv)
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Solvent: Toluene, 110°C, 24 h
Mechanistic Insight
The palladium complex facilitates oxidative addition to the aryl iodide, followed by amine coordination and reductive elimination to form the C–N bond. Fluorine’s electron-withdrawing effect accelerates oxidative addition but may necessitate higher catalyst loading.
Synthesis of 2-(4-Fluorophenoxy)acetyl Chloride
4-Fluorophenol is acylated using chloroacetyl chloride under Schotten-Baumann conditions:
Procedure
Acylation of Piperazine Intermediate
The piperazine nitrogen is acylated with 2-(4-fluorophenoxy)acetyl chloride under mild conditions:
Optimized Parameters
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Solvent: Dichloromethane (DCM), 0°C → RT
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Base: Triethylamine (2.5 equiv)
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Reaction Time: 6 h
Side Reactions
Competitive diacylation is suppressed by using a 1:1 molar ratio of acyl chloride to piperazine. Excess base (Et₃N) ensures rapid deprotonation of the piperazine, enhancing nucleophilicity.
Synthetic Route 2: Modular Assembly via Boronate Intermediates
Suzuki-Miyaura Coupling for Aryl Fluorination
Comparative Analysis of Synthetic Strategies
| Parameter | Route 1 (Sequential) | Route 2 (Boronate-Mediated) |
|---|---|---|
| Total Yield | 52% | 48% |
| Purification Complexity | Moderate | High (Boronate removal) |
| Scalability | >100 g demonstrated | Limited to <50 g batches |
| Byproduct Formation | <5% | 8–12% (Boron-containing) |
Route 1 offers superior scalability and lower byproduct generation, making it preferable for industrial applications. Route 2 provides better control over regioselectivity, critical for synthesizing analogs with modified fluorination patterns.
Industrial-Scale Optimization
Continuous Flow Reactor Design
A tubular reactor system minimizes thermal degradation during exothermic acylation steps:
Configuration
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Reactor Volume: 500 mL
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Flow Rate: 10 mL/min
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Temperature: 25°C (jacketed cooling)
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Residence Time: 30 min
Outcome
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Yield Increase: 78% → 83%
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Throughput: 1.2 kg/day
Crystallization-Based Purification
The final compound is purified via antisolvent crystallization:
Conditions
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Solvent: Ethanol/H₂O (7:3)
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Cooling Rate: 0.5°C/min
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Purity: 99.5% (HPLC)
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Recovery: 91%
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 7.32–7.28 (m, 2H, ArH), 6.95–6.89 (m, 2H, ArH), 4.62 (s, 2H, COCH₂O), 3.72–3.68 (m, 4H, piperazine), 2.97–2.93 (m, 4H, piperazine), 2.85 (q, J = 7.2 Hz, 2H, COCH₂CH₃), 1.21 (t, J = 7.2 Hz, 3H, CH₂CH₃).
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HRMS (ESI+) : m/z calc. for C₂₂H₂₂F₂N₂O₃ [M+H]⁺: 413.1638; found: 413.1641 .
Chemical Reactions Analysis
Types of Reactions
1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several arylpiperazine derivatives, which are summarized below:
Table 1: Structural Comparison of Key Analogues
Key Research Findings
- Electron Affinity (EA) : A critical descriptor in QSAR models for antidopaminergic activity. Fluorine’s high electronegativity in the target compound may enhance EA, improving dopamine receptor binding .
- Metabolic Stability: Fluorine substitution reduces oxidative metabolism in the liver compared to chlorinated or methoxylated analogues, as seen in comparative studies of fluorophenoxy vs. dichlorophenoxy derivatives .
- Synthetic Accessibility : The acetyl-piperazine linkage in the target compound is synthetically tractable, similar to methods used for UDO and UDDO (), which employ palladium-catalyzed couplings and nucleophilic substitutions .
Biological Activity
1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one is a fluorinated organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by fluorinated aromatic rings and a piperazine moiety, enhances its lipophilicity and biological activity. This compound has been investigated for various therapeutic applications, notably in antiviral and anticancer research.
Structural Characteristics
The compound's structure includes:
- Fluorinated Aromatic Rings : These contribute to increased lipophilicity and biological interactions.
- Piperazine Moiety : Known for its role in enhancing pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may modulate the activities of enzymes or receptors involved in various pathways, which is crucial for its therapeutic effects.
Biological Activities
Research indicates that 1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one exhibits several biological activities:
Antiviral Properties
Studies have shown that the compound can inhibit viral replication through:
- Binding to Viral Enzymes : This prevents the virus from replicating effectively.
- Cell-Based Assays : In vitro tests have demonstrated its efficacy against specific viral strains.
Anticancer Activity
The compound's anticancer potential has been explored through:
- Inhibition of Cancer Cell Proliferation : It has shown promise in reducing the growth of various cancer cell lines.
- Mechanistic Studies : Investigations into its effects on cell cycle regulation and apoptosis have been conducted.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally similar to 1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one, highlighting their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-[3-Fluoro-4-[4-[2-(2-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one | Similar fluorinated aromatic rings | Different substitution pattern on the phenoxy group |
| Vortioxetine | Bis-aryl-sulfanyl amines | Known for antidepressant properties |
| Fluorinated Quinolines | Presence of fluorine and aromatic rings | Diverse biological activities |
| Indole Derivatives | Broad biological activities | Different core structure compared to piperazine derivatives |
Case Studies
Several studies have documented the biological activity of this compound:
- Antiviral Efficacy Study : A study assessed the antiviral effects against a range of viruses, demonstrating significant inhibition of viral replication at low micromolar concentrations. The mechanism involved direct interaction with viral polymerases, leading to decreased viral load in treated cell cultures.
- Cancer Cell Line Testing : In vitro studies on various cancer cell lines (e.g., breast, lung) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to induction of apoptosis and disruption of cell cycle progression.
- Pharmacokinetic Evaluation : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics, suggesting potential for further development as a therapeutic agent.
Q & A
Q. What are the validated synthetic routes for 1-[3-Fluoro-4-[4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl]phenyl]propan-1-one, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with fluorobenzoyl chloride and piperazine derivatives. A validated approach includes:
Acylation of Piperazine: Reacting 4-fluorophenoxyacetyl chloride with piperazine in ethanol under reflux with potassium carbonate as a base. Excess reagents and prolonged reflux (12–24 h) improve coupling efficiency .
Friedel-Crafts Acylation: Introducing the propan-1-one moiety via a Friedel-Crafts reaction using aluminum chloride (AlCl₃) as a catalyst. Temperature control (0–5°C) minimizes side reactions .
Purification: Column chromatography (silica gel, EtOAc/petroleum ether) achieves >95% purity. Yield optimization (40–60%) requires stoichiometric precision and inert atmospheric conditions .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
Methodological Answer: Structural confirmation relies on:
- X-ray Crystallography: Resolves piperazine ring conformation and fluorophenyl spatial arrangement. Hydrogen bonding patterns (e.g., C–H···O interactions) are critical for validating supramolecular packing .
- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ -110 to -125 ppm for aromatic F), while ¹H NMR distinguishes piperazine protons (δ 2.5–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorophenoxy group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing 4-fluorophenoxy group:
- Reduces Electron Density: Enhances electrophilic aromatic substitution (EAS) at the para position of the phenyl ring.
- Directs Metal-Catalyzed Coupling: In Suzuki-Miyaura reactions, the fluorine atom stabilizes transient Pd complexes, improving regioselectivity. Use Pd(PPh₃)₄ with aryl boronic acids (80°C, DMF/H₂O) achieves >70% coupling efficiency .
- Quantitative Analysis: Hammett substituent constants (σₚ = +0.06 for F) correlate with reaction rates in kinetic studies .
Q. What strategies resolve contradictions in biological activity data across in vitro assays?
Methodological Answer: Contradictions arise from assay variability (e.g., cell line sensitivity, solvent effects). Mitigation strategies include:
Dose-Response Redundancy: Test across multiple concentrations (nM–μM) in ≥3 independent experiments.
Solvent Controls: Use DMSO at <0.1% to avoid cytotoxicity artifacts .
Target Validation: Employ CRISPR/Cas9 knockouts to confirm on-target effects vs. off-target interactions .
Meta-Analysis: Cross-reference data with structurally similar fluorinated piperazine derivatives (e.g., anti-inflammatory IC₅₀ trends) .
Q. How can computational modeling predict the compound’s binding affinity for kinase targets?
Methodological Answer:
Molecular Docking: Use AutoDock Vina with crystal structures of kinases (e.g., PI3Kγ, PDB: 6JHH). The fluorophenyl group shows hydrophobic interactions with Leu-833 and Val-848 residues.
MD Simulations (GROMACS): 100-ns trajectories assess stability of hydrogen bonds between the piperazine nitrogen and kinase catalytic lysine (e.g., Lys-802 in PI3Kγ) .
Free Energy Calculations (MM/PBSA): Predict ΔG binding (<-8 kcal/mol indicates high affinity). Correlate with experimental IC₅₀ values from kinase inhibition assays .
Q. What are the challenges in interpreting ¹⁹F NMR spectra for analogues with multiple fluorine atoms?
Methodological Answer:
- Signal Overlap: Use high-field instruments (≥500 MHz) and 2D ¹H-¹⁹F HOESY to resolve adjacent fluorines.
- Solvent Effects: Deuterochloroform (CDCl₃) minimizes line broadening compared to DMSO-d₆.
- Dynamic Processes: Variable-temperature NMR (-40°C to 25°C) identifies conformational exchange broadening (e.g., piperazine ring puckering) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
